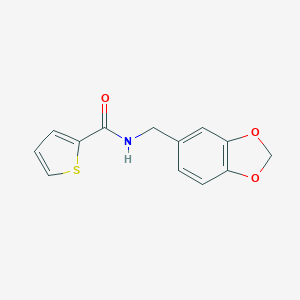
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide, also known as MDMA (3,4-methylenedioxymethamphetamine), is a synthetic drug that alters mood and perception. MDMA is a member of the amphetamine class of drugs and is commonly referred to as ecstasy or molly. In recent years, MDMA has gained popularity as a recreational drug, but it also has potential applications in scientific research.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased energy, and heightened sensory perception. This compound also inhibits the reuptake of these neurotransmitters, prolonging their effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. In addition to increasing neurotransmitter release, this compound also increases heart rate, blood pressure, and body temperature. These effects can lead to dehydration, hyperthermia, and other adverse health effects.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide has potential applications in scientific research, but it also has limitations. One advantage of this compound is its ability to increase empathy and social bonding, which may be useful in studying social behavior. However, the potential for adverse health effects and the illegal status of the drug make it difficult to conduct research with this compound.
Future Directions
There are a number of future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide. One area of interest is the potential use of this compound in the treatment of other mental health conditions, such as depression and addiction. Additionally, research is needed to better understand the long-term effects of this compound use and to develop safer, more effective treatments.
Synthesis Methods
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide is synthesized from safrole, which is extracted from the root bark of the sassafras tree. The safrole is then converted into isosafrole, which is then reacted with hydrochloric acid to produce this compound. The synthesis of this compound is a complex process that requires specialized equipment and knowledge.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications in the treatment of post-traumatic stress disorder (PTSD) and anxiety. This compound has been shown to increase feelings of empathy and connection, which may help individuals with PTSD process traumatic memories. Additionally, this compound has been studied for its potential use in couples therapy to improve communication and strengthen relationships.
properties
Molecular Formula |
C17H17NO5 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H17NO5/c1-20-13-6-4-12(8-15(13)21-2)17(19)18-9-11-3-5-14-16(7-11)23-10-22-14/h3-8H,9-10H2,1-2H3,(H,18,19) |
InChI Key |
XVLXQGFRLPIMRN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B225367.png)

![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)


![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)
![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)

